molecular formula C14H15NO3 B11868995 4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid

4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid

Cat. No.: B11868995
M. Wt: 245.27 g/mol
InChI Key: HBGCQDKHXFOLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid is a chemical compound that belongs to the class of isoquinolinone derivatives. This compound is characterized by its unique structure, which includes a butanoic acid moiety attached to a 2-methyl-1-oxo-1,2-dihydroisoquinoline core. Isoquinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid typically involves the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.

    Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the isoquinolinone core is acylated with a butanoic acid derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, hydroxy derivatives, and substituted isoquinolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)acetic acid
  • 3,4-Dihydroisoquinolinone derivatives
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

4-(2-Methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its butanoic acid moiety provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-(2-methyl-1-oxoisoquinolin-3-yl)butanoic acid

InChI

InChI=1S/C14H15NO3/c1-15-11(6-4-8-13(16)17)9-10-5-2-3-7-12(10)14(15)18/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)

InChI Key

HBGCQDKHXFOLPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)CCCC(=O)O

Origin of Product

United States

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